molecular formula C23H22N2O B11411014 1-[2-(3-methylphenoxy)ethyl]-2-(3-methylphenyl)-1H-benzimidazole

1-[2-(3-methylphenoxy)ethyl]-2-(3-methylphenyl)-1H-benzimidazole

Cat. No.: B11411014
M. Wt: 342.4 g/mol
InChI Key: PVKXLIMJHQMWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3-METHYLPHENOXY)ETHYL]-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE is an organic compound known for its unique structure and properties. It is characterized by the presence of a benzodiazole core, which is a fused bicyclic ring system containing nitrogen atoms. The compound also features phenyl and phenoxy groups substituted with methyl groups, contributing to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-METHYLPHENOXY)ETHYL]-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE typically involves the reaction of 3-methylphenol with 1-chloro-2-(3-methylphenoxy)ethane under basic conditions. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. Safety measures are also implemented to handle the reagents and by-products effectively.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-METHYLPHENOXY)ETHYL]-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include quinone derivatives, reduced benzodiazole derivatives, and various substituted benzodiazole compounds.

Scientific Research Applications

1-[2-(3-METHYLPHENOXY)ETHYL]-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: It is used as a reagent and intermediate in organic synthesis, particularly in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(3-METHYLPHENOXY)ETHYL]-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. Its effects are mediated through the alteration of cellular signaling pathways, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(3-methylphenoxy)ethane: Similar in structure but lacks the benzodiazole core.

    3,3’-Ethylenebisoxy)bistoluene: Contains similar phenoxy groups but different core structure.

Uniqueness

1-[2-(3-METHYLPHENOXY)ETHYL]-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE is unique due to its benzodiazole core, which imparts distinct chemical and biological properties. This core structure is not present in the similar compounds listed above, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H22N2O

Molecular Weight

342.4 g/mol

IUPAC Name

1-[2-(3-methylphenoxy)ethyl]-2-(3-methylphenyl)benzimidazole

InChI

InChI=1S/C23H22N2O/c1-17-7-5-9-19(15-17)23-24-21-11-3-4-12-22(21)25(23)13-14-26-20-10-6-8-18(2)16-20/h3-12,15-16H,13-14H2,1-2H3

InChI Key

PVKXLIMJHQMWEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3N2CCOC4=CC=CC(=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.